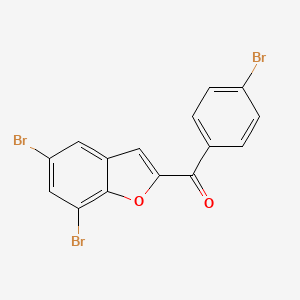
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antibacterial Potential
- A study conducted by Desai et al. (2008) explored the synthesis of compounds including 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide and their antibacterial activity. These compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial Efficacy
- Mistry, Desai, and Intwala (2009) synthesized similar compounds and evaluated their antimicrobial activity. This research indicates the potential of these compounds as antimicrobial agents against a variety of microorganisms (Mistry, Desai, & Intwala, 2009).
Anti-Diabetic Applications
- In 2020, Abbasi et al. studied compounds including this compound for their potential as anti-diabetic agents. The research indicated their effectiveness in inhibiting α-glucosidase enzyme, suggesting their potential use in diabetes treatment (Abbasi et al., 2020).
Structural Analysis and Molecular Interactions
- A study by Boechat et al. (2011) focused on the structural analysis of similar compounds, providing insights into their molecular interactions. This research contributes to understanding the properties that enable these compounds' biological activities (Boechat et al., 2011).
Antioxidant and Anti-inflammatory Potential
- Koppireddi et al. (2013) synthesized and evaluated a series of derivatives for their antioxidant and anti-inflammatory activities. Compounds like this compound showed promising results in these areas (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2013).
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-butoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-3-8-21-11-7-5-4-6-10(11)17-13(19)9-12-14(20)18-15(16)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUDKVVFKFNKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)
![4,4-Difluoro-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B3015862.png)



![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)
methanone](/img/structure/B3015870.png)



![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)
![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)
![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)
